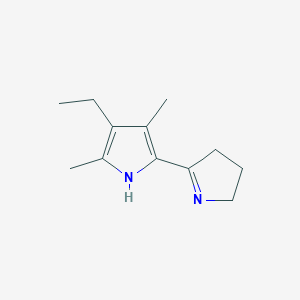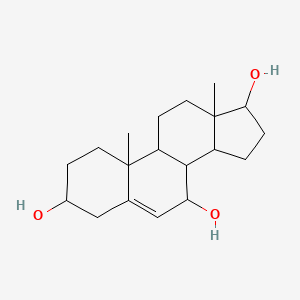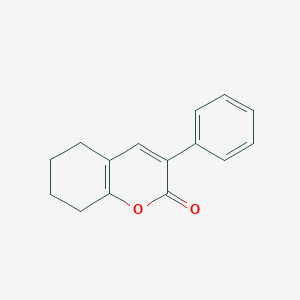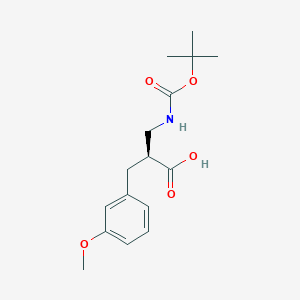
4-Ethyl-3,5-dimethyl-4',5'-dihydro-1h,3'h-2,2'-bipyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole is a heterocyclic organic compound that features a bipyrrole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted pyrrole derivatives with methyl-substituted pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted bipyrrole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.
Imidazole Derivatives: Another class of heterocyclic compounds with diverse applications in chemistry and medicine.
Pyrrole Derivatives: Compounds with a single pyrrole ring that exhibit various chemical and biological properties.
Uniqueness: 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole is unique due to its bipyrrole structure, which provides distinct chemical reactivity and potential for diverse applications compared to its monopyrrole counterparts.
Eigenschaften
CAS-Nummer |
91907-47-0 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)-4-ethyl-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C12H18N2/c1-4-10-8(2)12(14-9(10)3)11-6-5-7-13-11/h14H,4-7H2,1-3H3 |
InChI-Schlüssel |
HSDSNAURNKPBEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=C1C)C2=NCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)

![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)




![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
